2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrazole ring with a trifluoromethyl substituent, and a propanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the phenoxy group: This step involves the nucleophilic substitution of a halogenated aromatic compound with a phenol derivative.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(3-trifluoromethyl-phenyl)acetamide
- 2-phenoxy-N-(2-trifluoromethyl-phenyl)acetamide
Uniqueness
2-phenoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to the presence of the pyrazole ring with a trifluoromethyl substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-11(23-12-5-3-2-4-6-12)14(22)19-8-10-21-9-7-13(20-21)15(16,17)18/h2-7,9,11H,8,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRZQOCAOGINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C(F)(F)F)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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